4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be utilized in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis
The chemical reactions involving similar compounds often utilize a radical approach . For instance, the phenyl boron ate complex derived from the cyclopropylmethyl substituted boronic ester reacted under standard conditions to the ring opened alkene .Scientific Research Applications
Cytochrome P450 Isoform Inhibition
Cytochrome P450 enzymes are critical for the metabolism of a wide range of drugs. Selective inhibitors of these enzymes, such as furafylline for CYP1A2 and ketoconazole for CYP3A4, play a crucial role in deciphering the involvement of specific CYP isoforms in drug metabolism, aiding in the prediction and management of drug-drug interactions (Khojasteh et al., 2011).
Carcinogen Metabolites and Biomarkers
The study of human urinary carcinogen metabolites provides insights into tobacco and cancer relationships, highlighting the importance of biomarkers like NNAL and NNAL-Gluc for evaluating exposure to carcinogens specific to tobacco products (Hecht, 2002).
Pyranopyrimidine Synthesis
Pyranopyrimidines are significant for their broad applicability in medicinal and pharmaceutical industries. Hybrid catalysts, including organocatalysts and metal catalysts, have been employed for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, illustrating the compound's versatility and potential for developing lead molecules (Parmar et al., 2023).
Radical Scavengers and Antioxidant Properties
Chromones and their derivatives, including 1-benzopyran-4-ones, have shown significant antioxidant properties. Their ability to neutralize active oxygen and inhibit free radical processes underscores their potential in preventing cell impairment and various diseases (Yadav et al., 2014).
properties
IUPAC Name |
4-[1-[3-(2-ethoxyphenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-3-26-20-7-5-4-6-17(20)8-9-21(24)23-12-10-18(11-13-23)28-19-14-16(2)27-22(25)15-19/h4-7,14-15,18H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDZKSLIGPZSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one |
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